molecular formula C13H11NO4 B15228743 1-(Benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(Benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B15228743
M. Wt: 245.23 g/mol
InChI Key: FIDOWNLADQLZSK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by a benzyloxy group attached to a dihydropyridine ring, which also contains a carboxylic acid and a ketone functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(Benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a benzyloxy-substituted pyridine derivative with appropriate reagents to introduce the carboxylic acid and ketone functionalities. The reaction conditions typically involve the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    Benzimidazole derivatives: These compounds also contain a benzyloxy group and exhibit similar biological activities.

    Pyridine derivatives: Other pyridine-based compounds with different substituents can be compared to highlight the unique properties of this compound. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

2-oxo-1-phenylmethoxypyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO4/c15-12-11(13(16)17)7-4-8-14(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)

InChI Key

FIDOWNLADQLZSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)O

Origin of Product

United States

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